molecular formula C9H7NOS B3220593 1-Benzothiophene-5-carboxamide CAS No. 1199-25-3

1-Benzothiophene-5-carboxamide

Cat. No.: B3220593
CAS No.: 1199-25-3
M. Wt: 177.22 g/mol
InChI Key: SWLXXUVUBCIWHL-UHFFFAOYSA-N
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Description

1-Benzothiophene-5-carboxamide is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their aromatic structure, which includes a fused benzene and thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzothiophene-5-carboxamide can be synthesized through several methods. One common approach involves the reaction of benzothiophene with carboxylic acid derivatives under specific conditions. For instance, the aryne reaction with alkynyl sulfides is a notable method for synthesizing benzothiophene derivatives . This reaction typically involves the use of o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner, resulting in a wide range of 3-substituted benzothiophenes .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzothiophene-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzothiophene-5-carboxylic acid, while substitution reactions can produce various substituted benzothiophene derivatives .

Comparison with Similar Compounds

Uniqueness: 1-Benzothiophene-5-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzothiophene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLXXUVUBCIWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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